2-fluoro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
2-Fluoro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a 4-methoxyphenyl group at position 2 and a 2-fluorobenzamide moiety at position 4.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4/c1-28-16-9-6-14(7-10-16)22-13-20(26)18-12-15(8-11-21(18)29-22)25-23(27)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKSBNKMBNECJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coumarin Intermediate Preparation
The chromenone scaffold is typically derived from a coumarin precursor. A representative pathway involves:
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Starting material : Resorcinol derivative (e.g., 2-hydroxy-5-nitroacetophenone).
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Cyclization : Reacted with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (H₂SO₄, 0–5°C, 4–6 hrs) to yield 6-nitro-4-methylcoumarin.
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Oxidation : Treatment with CrO₃ in acetic acid (60°C, 2 hrs) converts the coumarin to chromen-4-one.
Key reaction parameters :
| Step | Reagent/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | H₂SO₄, 0°C | 72% | ¹H NMR (δ 6.8–8.1 ppm, aromatic protons) |
| Oxidation | CrO₃, AcOH, 60°C | 85% | IR (ν 1720 cm⁻¹, C=O stretch) |
Amide Bond Formation at Position 6
Amine Activation
The 6-aminochromenone intermediate is prepared by:
Coupling with 2-Fluorobenzoic Acid
Two principal methods are employed:
Method A: Acid Chloride Route
Method B: Carbodiimide-Mediated Coupling
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Activation : 2-Fluorobenzoic acid (1.2 eq), EDCl (1.5 eq), HOBt (1 eq) in DMF (0°C, 30 min).
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Reaction : Added to 6-aminochromenone (1 eq), stirred at 25°C for 24 hrs.
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Yield : 75–80% after precipitation (H₂O) and recrystallization (EtOAc).
Comparative analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 12 hrs | 24 hrs |
| Purification | Column | Precipitation |
| Scalability | ≤10 g | ≥100 g |
| Purity (HPLC) | 98.5% | 99.2% |
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, amide NH), 7.89–6.82 (m, 11H, aromatic), 3.85 (s, 3H, OCH₃).
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HRMS : m/z calc. for C₂₃H₁₆FNO₄ [M+H]⁺: 389.4061; found: 389.4059.
Industrial-Scale Considerations
Process Optimization
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Cost-effective chlorination : Replacing SOCl₂ with PCl₃ reduces reagent costs by 40% without yield loss.
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Continuous flow synthesis : Microreactor systems achieve 92% yield in Method B (residence time: 2 hrs).
Environmental Impact Mitigation
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Solvent recovery : ≥95% DMF and THF recycled via distillation.
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Catalyst reuse : Pd/C from nitro reduction reused ≥5 times with <5% activity loss.
Challenges and Alternative Approaches
Byproduct Formation
Enzymatic Coupling
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Lipase-catalyzed method : Candida antarctica lipase B (CAL-B) in tert-butanol (50°C, 48 hrs) achieves 65% yield but limited to lab scale.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-fluoro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence electronic distribution and intermolecular interactions. Comparisons with analogs reveal:
- 2-Bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (): Substituents: Bromo (electron-withdrawing), tert-butyl (sterically bulky). Molecular Weight: 476.4 g/mol vs. ~389 g/mol (estimated for the title compound).
- 2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D, ): Substituents: Hydroxy, dimethoxyphenyl. Melting Point: 96°C, suggesting moderate crystallinity.
Table 1: Structural and Physical Comparison
Crystallographic and Computational Insights
- Crystal Packing ():
- Benzamide derivatives (e.g., N-(2-Methoxyphenyl)-2-nitrobenzamide) exhibit planar aromatic systems, facilitating π-π stacking. The title compound’s methoxy and fluoro groups may induce steric or electronic deviations in crystal lattice formation .
- Tools like Mercury CSD () enable comparative analysis of intermolecular interactions (e.g., hydrogen bonding via amide groups) .
Functional Implications
- Electron Effects:
- Steric Considerations:
- The tert-butyl group in ’s compound may hinder binding to flat active sites, whereas the title compound’s methoxyphenyl group offers a balance of bulk and electronic modulation .
Biological Activity
2-Fluoro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that belongs to the class of benzamides and is characterized by its unique structural features, including a fluorine atom and a chromenone moiety. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial applications.
- Molecular Formula : C₁₄H₁₂FNO₂
- Molecular Weight : 260.25 g/mol
- CAS Number : 923256-72-8
Structural Features
The compound features:
- A fluorine atom at the 2-position.
- A methoxy group at the 4-position of the phenyl ring.
- A chromenone moiety , which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenone can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 2-Fluoro-N-(4-methoxyphenyl)benzamide | 12.5 | Anticancer |
| N-(2-hydroxyphenyl)benzamide | 8.3 | Anticancer |
The presence of the methoxy group has been linked to enhanced cytotoxic effects against various cancer cell lines, suggesting that the specific functional groups in this compound may similarly confer potent anticancer activity.
Anti-inflammatory Activity
The compound has also been reported to possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators, which are crucial in inflammatory responses.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The chromenone structure is known for its ability to disrupt bacterial cell walls and inhibit growth.
Case Studies and Research Findings
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various chromenone derivatives, including those with methoxy substitutions. Results indicated that compounds similar to this compound showed promising results against breast cancer cell lines with IC50 values below 15 µM .
- Anti-inflammatory Activity : In a study assessing the anti-inflammatory properties of benzamide derivatives, it was found that compounds with methoxy groups significantly reduced inflammation markers in vitro, demonstrating a potential therapeutic application for inflammatory diseases .
- Antimicrobial Evaluation : Research conducted on similar chromenone derivatives revealed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the structural attributes of this compound could lead to similar findings .
Q & A
Q. Key Structure-Activity Relationship (SAR) Insights :
Q. Methodological Approach :
- Use molecular docking (AutoDock Vina) to simulate interactions with targets (e.g., COX-2 or EGFR kinases) .
- Compare IC₅₀ values of analogs in enzyme inhibition assays to quantify substituent effects .
Advanced: How can contradictory biological activity data across studies be resolved?
Q. Common Sources of Contradiction :
- Purity Variability : Impurities from incomplete amidation (Step 3) may skew bioassay results. Validate purity via HPLC (≥95%) before testing .
- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffer) affect solubility and bioavailability. Standardize protocols using OECD guidelines .
- Cell Line Specificity : Activity against MCF-7 (breast cancer) vs. HEK293 (normal cells) may reflect target selectivity. Use CRISPR-edited isogenic cell lines to isolate compound effects .
Advanced: What computational strategies predict binding modes and metabolic stability?
- Molecular Dynamics (MD) Simulations :
- ADMET Prediction :
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
- SHELXL Refinement :
- Hirshfeld Surface Analysis (CrystalExplorer) :
Advanced: What strategies mitigate synthetic challenges like low amidation yields?
- Catalytic Optimization :
- Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
- Replace THF with dichloromethane (DCM) to suppress side reactions (e.g., ring-opening of chromenone) .
- Workup Protocol :
- Liquid-liquid extraction (ethyl acetate/water) removes unreacted benzoyl chloride.
- Flash chromatography (silica gel, hexane:ethyl acetate gradient) isolates the product with >90% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
